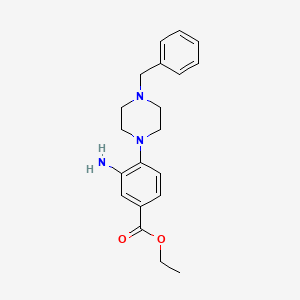

3-Amino-4-(4-benzylpiperazin-1-yl)benzoate d'éthyle

Vue d'ensemble

Description

Le DCLX069 est un inhibiteur sélectif de la méthyltransférase d'arginine protéique 1 (PRMT1) avec une valeur de CI50 de 17,9 µM . Ce composé est connu pour sa capacité à occuper la poche de liaison de la S-adénosylméthionine (SAM), exerçant ainsi son effet inhibiteur . Le DCLX069 a montré une efficacité dans le blocage de la prolifération cellulaire dans diverses lignées de cellules cancéreuses, y compris le cancer du sein, le cancer du foie et la leucémie myéloïde aiguë .

Applications De Recherche Scientifique

DCLX069 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: DCLX069 is used as a tool compound to study the role of protein arginine methyltransferase 1 in various biochemical pathways.

Biology: The compound is employed in cell-based assays to investigate the effects of protein arginine methyltransferase 1 inhibition on cell proliferation, differentiation, and apoptosis.

Medicine: DCLX069 has potential therapeutic applications in the treatment of cancers, such as breast cancer, liver cancer, and acute myeloid leukemia.

Industry: The compound is utilized in the development of novel inhibitors targeting protein arginine methyltransferase 1.

Mécanisme D'action

Target of Action

Similar compounds have shown significant antibacterial and antifungal activity . The compound may interact with proteins such as oxidoreductase (PDB ID 1XDQ) .

Mode of Action

It’s suggested that the compound may interact with its targets, leading to changes that inhibit the growth of bacteria and fungi .

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in bacteria and fungi, leading to their inhibition .

Result of Action

Based on its potential antimicrobial activity, it may lead to the inhibition of bacterial and fungal growth .

Analyse Biochimique

Biochemical Properties

Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate binds to specific receptors on the cell surface, influencing cellular responses and functions .

Cellular Effects

Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate has notable effects on various types of cells and cellular processes. It has been observed to inhibit cell proliferation in breast cancer, liver cancer, and acute myeloid leukemia cell lines . This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it can downregulate the expression of genes involved in cell cycle progression, leading to cell cycle arrest and reduced cell proliferation.

Molecular Mechanism

The molecular mechanism of Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate involves its binding interactions with biomolecules. It occupies specific binding pockets on target proteins, such as the SAM binding pocket, to exert its inhibitory effects . This binding can lead to enzyme inhibition or activation, depending on the target protein. Additionally, Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and other cellular processes.

Dosage Effects in Animal Models

The effects of Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and damage to specific organs . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

Within cells and tissues, Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and activity in target tissues.

Subcellular Localization

The subcellular localization of Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du DCLX069 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions subséquentes pour former le produit final. La voie de synthèse détaillée et les conditions de réaction sont généralement propriétaires et peuvent varier en fonction du fabricant. L'approche générale implique l'utilisation de réactifs spécifiques et de catalyseurs pour réaliser les transformations chimiques souhaitées.

Méthodes de production industrielle : La production industrielle du DCLX069 suit des protocoles stricts pour garantir une pureté et un rendement élevés. Le processus implique une synthèse à grande échelle utilisant des conditions de réaction optimisées, suivie d'étapes de purification telles que la cristallisation ou la chromatographie pour isoler le produit final. Le composé est ensuite soumis à des tests de contrôle qualité pour confirmer son identité et sa pureté avant d'être libéré pour un usage de recherche .

Analyse Des Réactions Chimiques

Types de réactions : Le DCLX069 subit principalement des interactions avec la méthyltransférase d'arginine protéique 1, ce qui conduit à l'inhibition de son activité enzymatique. Le composé ne subit généralement pas de réactions d'oxydation, de réduction ou de substitution dans des conditions standard utilisées dans les tests biologiques.

Réactifs et conditions courants : Le principal réactif impliqué dans l'activité du DCLX069 est la méthyltransférase d'arginine protéique 1. Le composé est utilisé à diverses concentrations, généralement comprises entre 12,5 et 100 µM, pour obtenir l'effet inhibiteur souhaité .

Principaux produits formés : Le principal produit formé à partir de l'interaction du DCLX069 avec la méthyltransférase d'arginine protéique 1 est le complexe enzymatique inhibé. Cette interaction bloque efficacement la méthylation des résidus d'arginine dans les protéines cibles, conduisant à des effets en aval sur les processus cellulaires .

4. Applications de la recherche scientifique

Le DCLX069 a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Le DCLX069 est utilisé comme composé outil pour étudier le rôle de la méthyltransférase d'arginine protéique 1 dans diverses voies biochimiques.

Biologie : Le composé est utilisé dans des tests cellulaires pour étudier les effets de l'inhibition de la méthyltransférase d'arginine protéique 1 sur la prolifération cellulaire, la différenciation et l'apoptose.

Médecine : Le DCLX069 a des applications thérapeutiques potentielles dans le traitement des cancers, tels que le cancer du sein, le cancer du foie et la leucémie myéloïde aiguë.

Industrie : Le composé est utilisé dans le développement de nouveaux inhibiteurs ciblant la méthyltransférase d'arginine protéique 1.

5. Mécanisme d'action

Le DCLX069 exerce ses effets en inhibant sélectivement la méthyltransférase d'arginine protéique 1. Le composé se lie à la poche de liaison de la S-adénosylméthionine de l'enzyme, empêchant le transfert de groupes méthyles aux résidus d'arginine dans les protéines cibles. Cette inhibition entraîne une diminution de la méthylation de l'arginine, ce qui affecte à son tour diverses voies cellulaires impliquées dans l'expression génique, la transduction du signal et les interactions protéine-protéine . Les cibles moléculaires du DCLX069 comprennent les histones et d'autres protéines impliquées dans le remodelage de la chromatine et la régulation transcriptionnelle .

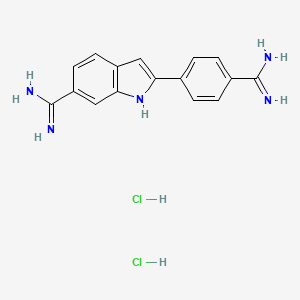

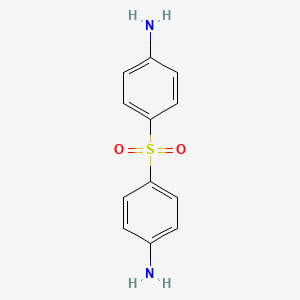

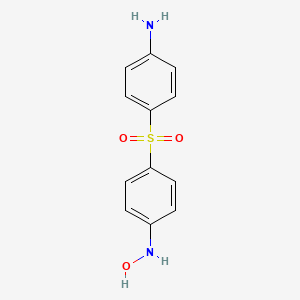

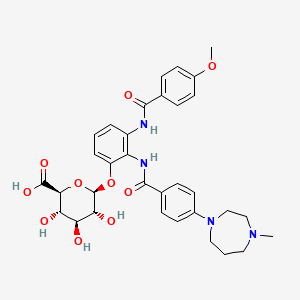

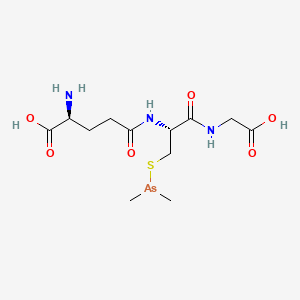

Comparaison Avec Des Composés Similaires

Le DCLX069 est unique par sa sélectivité pour la méthyltransférase d'arginine protéique 1, avec une activité minimale contre d'autres méthyltransférases d'arginine protéique telles que la méthyltransférase d'arginine protéique 4 et la méthyltransférase d'arginine protéique 6 . Cette sélectivité en fait un outil précieux pour étudier le rôle spécifique de la méthyltransférase d'arginine protéique 1 dans divers processus biologiques.

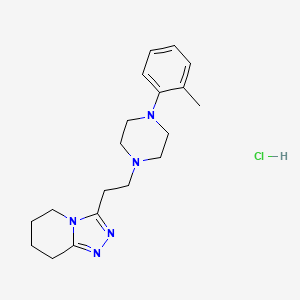

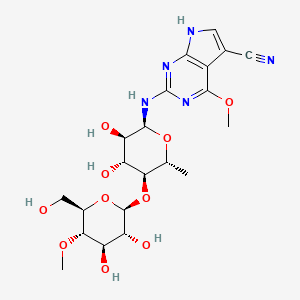

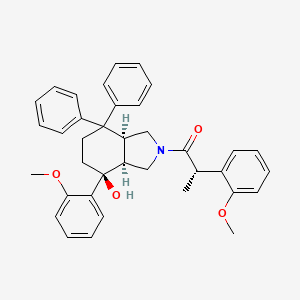

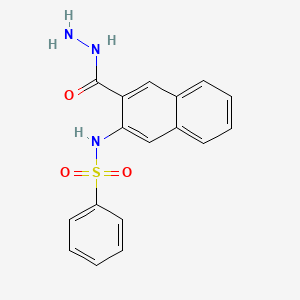

Composés similaires :

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs profils de sélectivité et de puissance, ce qui les rend utiles pour des études comparatives dans la recherche sur les méthyltransférases d'arginine protéique.

Propriétés

IUPAC Name |

ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-2-25-20(24)17-8-9-19(18(21)14-17)23-12-10-22(11-13-23)15-16-6-4-3-5-7-16/h3-9,14H,2,10-13,15,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITRCMIWRZBDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.